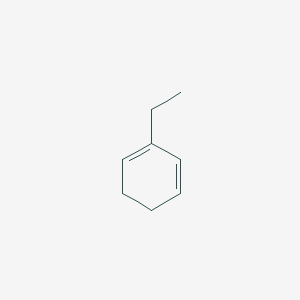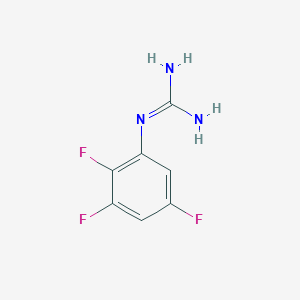
1-(2,3,5-Trifluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5-Trifluorophenyl)guanidine is a chemical compound characterized by the presence of a trifluorophenyl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,5-Trifluorophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorophenyl isocyanate with ammonia under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,5-Trifluorophenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted guanidines depending on the nucleophile used.
Scientific Research Applications
1-(2,3,5-Trifluorophenyl)guanidine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of guanidine derivatives with biological targets.
Industry: Its unique properties make it useful in various industrial processes, including the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2,3,5-trifluorophenyl)guanidine exerts its effects involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain biological targets, leading to specific biological responses. The guanidine moiety plays a crucial role in the compound's ability to interact with enzymes and receptors.
Comparison with Similar Compounds
1-(2,3,5-Trifluorophenyl)guanidine is unique compared to other similar compounds due to its trifluorophenyl group, which imparts distinct chemical and physical properties. Similar compounds include 1-(2,3,5-trifluorophenyl)ethanone and 2,3,6-trifluorophenol. These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H6F3N3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
2-(2,3,5-trifluorophenyl)guanidine |
InChI |
InChI=1S/C7H6F3N3/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2H,(H4,11,12,13) |
InChI Key |
NKNUKKWTZLVKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=C(N)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
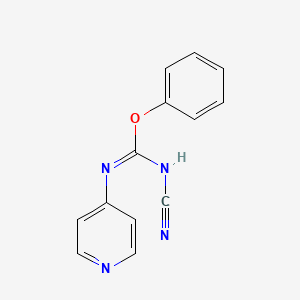
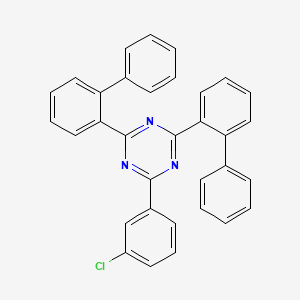
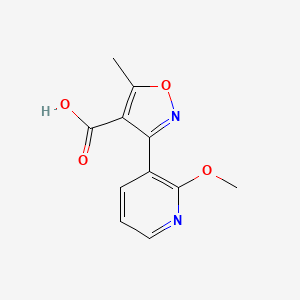
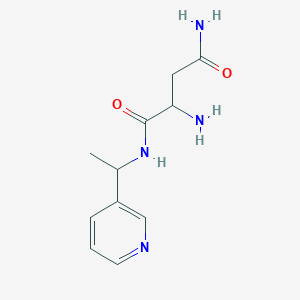
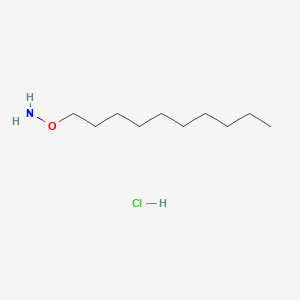
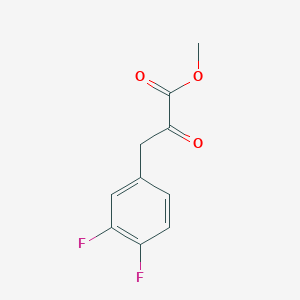
![methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B15335405.png)
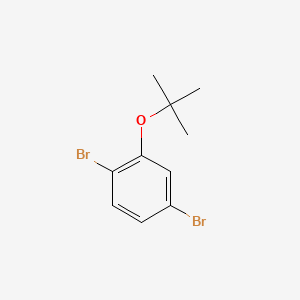
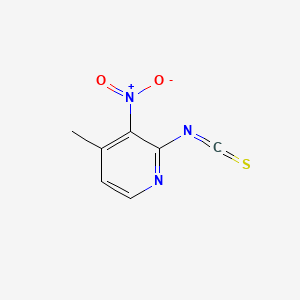

![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)
![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)
